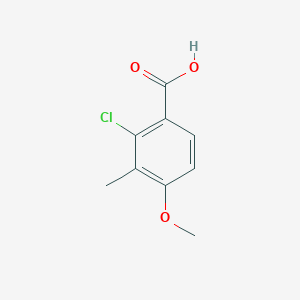
2-Chloro-4-methoxy-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Anti-inflammatory and Analgesic Properties
Research has indicated that 2-Chloro-4-methoxy-3-methylbenzoic acid exhibits significant anti-inflammatory and analgesic properties. It has been studied as a potential candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
Case Study:
A study conducted on animal models demonstrated that the compound effectively reduced inflammation markers and pain responses comparable to established NSAIDs. The results highlighted its potential for further development into therapeutic agents for conditions such as arthritis and other inflammatory disorders.
1.2 Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy in inhibiting the growth of pathogens makes it a candidate for developing new antibiotics or preservatives in food and pharmaceutical products.
Case Study:
In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in formulations aimed at preventing bacterial infections.
Agrochemical Applications
2.1 Herbicidal Properties
this compound has been recognized for its herbicidal properties. It acts by disrupting the growth processes of unwanted plants, making it useful in agricultural applications.
Data Table: Herbicidal Efficacy Against Various Weeds
| Weed Species | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 |
| Echinochloa crusgalli | 1.0 | 90 |
| Setaria viridis | 0.75 | 78 |
Case Study:
Field trials conducted on crops treated with this compound showed a significant reduction in weed biomass compared to untreated controls, indicating its effectiveness as a selective herbicide.
Material Science Applications
3.1 Polymer Additive
In material science, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study:
Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved the material's resistance to thermal degradation, extending its lifespan in various applications such as construction materials and consumer goods.
Safety and Environmental Impact
While exploring the applications of this compound, it is crucial to consider its safety profile and environmental impact. Toxicological studies indicate that while the compound can cause skin irritation and eye damage at high concentrations, proper handling and usage guidelines can mitigate these risks.
Data Table: Toxicological Profile
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Causes irritation |
| Eye Irritation | Causes serious damage |
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
YWGWQHLSYJBRCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















